Triphenylphosphinechlorogold
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Overview
Description
Preparation Methods
Triphenylphosphinechlorogold can be synthesized through several methods:
Reduction of Chloroauric Acid: One common method involves reducing chloroauric acid with triphenylphosphine in 95% ethanol. The reaction is as follows[ \text{HAuCl}_4 + \text{H}_2\text{O} + 2 \text{PPh}_3 \rightarrow (\text{Ph}_3\text{P})\text{AuCl} + \text{Ph}_3\text{PO} + 3 \text{HCl} ]
Thioether Complex Treatment: Another method involves treating a thioether complex of gold, such as (dimethyl sulfide)gold(I) chloride, with triphenylphosphine.
Chemical Reactions Analysis
Triphenylphosphinechlorogold undergoes various types of chemical reactions:
Substitution Reactions: It can react with silver(I) salts of weakly coordinating anions to generate a weakly bound Ph3PAu–X complex, which is in equilibrium with the catalytically-active species [Ph3PAu]+X– in solution.
Transmetalation: The methyl complex Ph3PAuMe can be prepared from this compound by transmetalation with a Grignard reagent.
Scientific Research Applications
Mechanism of Action
The mechanism by which triphenylphosphinechlorogold exerts its effects involves the formation of a cationic gold(I) species. This species can activate π-systems toward addition by heteroatom and carbon nucleophiles, facilitating various organic transformations . The molecular targets and pathways involved are primarily related to its role as a catalyst in organic synthesis.
Comparison with Similar Compounds
Triphenylphosphinechlorogold can be compared with other similar compounds, such as:
Chloro(dimethylsulfide)gold(I): Similar in structure but uses dimethyl sulfide instead of triphenylphosphine.
Chloro(triethylphosphine)gold(I): Uses triethylphosphine instead of triphenylphosphine.
Methyl(triphenylphosphine)gold(I): Contains a methyl group instead of a chloride.
These compounds share similar reactivity patterns but differ in their ligand structures, which can influence their stability and reactivity in various chemical reactions.
Properties
IUPAC Name |
chlorogold;triphenylphosphanium |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15P.Au.ClH/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;/h1-15H;;1H/q;+1; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFPWCRBNZXUWGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.Cl[Au] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16AuClP+ |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.7 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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